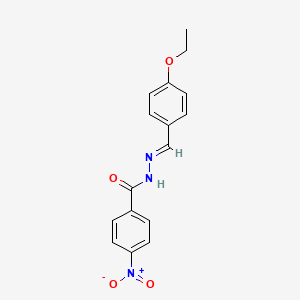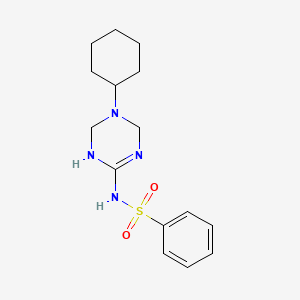![molecular formula C27H29N3O2 B11186375 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11186375.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the dibenzazepine core: This step involves the cyclization of a suitable precursor to form the dibenzazepine ring system.
Introduction of the ethanone moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the piperazine ring: The piperazine ring is attached to the dibenzazepine core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets in the body. It is known to interact with neurotransmitter receptors, modulating their activity and thereby exerting its effects. The compound may also influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Clomipramine: A tricyclic antidepressant with a similar dibenzazepine core.
Imipramine: Another tricyclic antidepressant with structural similarities.
Amitriptyline: A compound with a similar mechanism of action and therapeutic applications.
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanone is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H29N3O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C27H29N3O2/c1-32-24-10-6-9-23(19-24)29-17-15-28(16-18-29)20-27(31)30-25-11-4-2-7-21(25)13-14-22-8-3-5-12-26(22)30/h2-12,19H,13-18,20H2,1H3 |
InChI Key |
PBACLYJMDGRONC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11186294.png)

![7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186310.png)
![N-[[2-[(3,4-Dimethylphenoxy)methyl]-4-thiazolyl]methyl]-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B11186314.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11186325.png)
![2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11186335.png)
![7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186345.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11186353.png)
![3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186358.png)
![9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186360.png)
![1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11186366.png)


